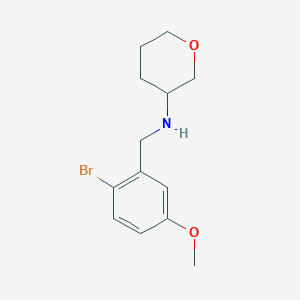
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine is a synthetic organic compound with the molecular formula C12H16N2O3 This compound features a cyclopropyl group, a dimethyl-substituted pyrrole ring, and a glycine moiety
Vorbereitungsmethoden
The synthesis of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is then coupled with cyclopropylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Analyse Chemischer Reaktionen
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. .
Wissenschaftliche Forschungsanwendungen
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine can be compared with other similar compounds, such as:
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)alanine: This compound has an alanine moiety instead of glycine, potentially altering its reactivity and applications.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[cyclopropyl-(1,5-dimethylpyrrole-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-3-6-10(13(8)2)12(17)14(7-11(15)16)9-4-5-9/h3,6,9H,4-5,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RPTJBPWAYJEKPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C)C(=O)N(CC(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

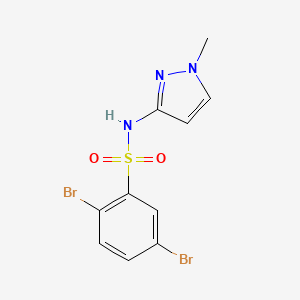
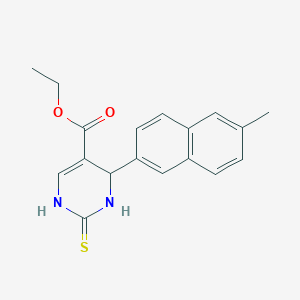
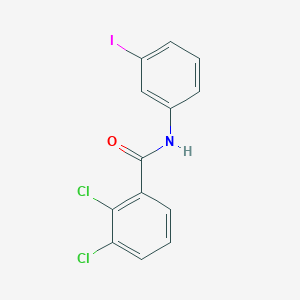
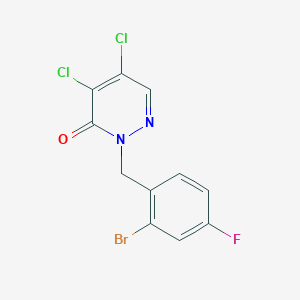

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
